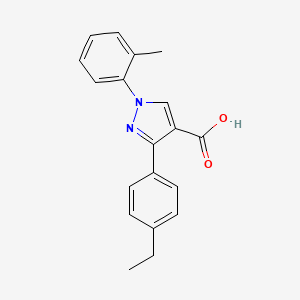

3-(4-ethylphenyl)-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

Descripción

Introduction to Pyrazole-4-Carboxylic Acid Research Framework

Historical Development of 1-Substituted Pyrazole-4-Carboxylic Acid Derivatives

The synthesis of pyrazole-4-carboxylic acid derivatives dates to the mid-20th century, with foundational work by O’Donovan et al. (1960), who pioneered chloromethylation and Sandmeyer-type reactions to produce 1-phenylpyrazole-4-carboxylic acid. Early methods relied on multi-step processes, such as oxidation of 4-chloromethylpyrazoles or hydrolysis of cyano intermediates, which achieved moderate yields but faced challenges in regioselectivity.

Modern advancements, such as rearrangement reactions, have streamlined synthesis. For instance, Kaya et al. (2023) demonstrated the esterification of pyrazole-5-carboxylic acid derivatives followed by thermal rearrangement to yield alkyl pyrazole-4-carboxylates with >90% purity. This method leverages DFT-optimized pathways to minimize byproducts, reflecting progress in reaction design.

Table 1: Evolution of Synthetic Methods for Pyrazole-4-Carboxylic Acid Derivatives

Position of 3-(4-Ethylphenyl)-1-(2-Methylphenyl)-1H-Pyrazole-4-Carboxylic Acid in Heterocyclic Chemistry

The compound’s structure features two distinct aryl groups: a 4-ethylphenyl moiety at C3 and a 2-methylphenyl group at N1. This substitution pattern enhances steric bulk and electronic diversity, as shown by Hirshfeld surface analyses of analogous derivatives. The ethyl group at C4 para-position increases lipophilicity, while the ortho-methyl group on N1 stabilizes the pyrazole ring through hyperconjugation.

Quantum mechanical studies reveal that the carboxylic acid group at C4 participates in hydrogen-bonding networks, critical for molecular recognition in biological systems. For example, the HOMO-LUMO gap (ΔE = 4.2 eV) suggests moderate reactivity, favoring electrophilic substitutions at C5 over nucleophilic attacks. Such properties align with its role as a precursor for fungicides and enzyme inhibitors.

Overview of Current Research Applications and Significance

Medicinal Chemistry

Pyrazole-4-carboxylic acid derivatives exhibit broad bioactivity. Xia et al. (2021) identified analogues with potent antifungal activity against Botrytis cinerea (EC~50~ = 0.40 mg/L) via succinate dehydrogenase inhibition. Similarly, angiotensin II antagonists derived from pyrazole carboxylates demonstrate sub-micromolar binding affinities, highlighting therapeutic potential for hypertension.

Agricultural Chemistry

The introduction of thiazole or fluorinated groups enhances agrochemical efficacy. Compound 24 (from Xia et al.) reduced Valsa mali growth by 90% at 25 mg/L, outperforming commercial fungicides. Structural modifications at C3 and N1 optimize lipid membrane penetration, a key factor in foliar applications.

Table 2: Biological Activities of Selected Pyrazole-4-Carboxylic Acid Derivatives

Material Science

DFT and molecular docking studies (Kaya et al., 2023) predict strong interactions between pyrazole-4-carboxylates and polymer matrices, suggesting applications in conductive materials. The planar aromatic system facilitates π-π stacking, enhancing thermal stability up to 300°C.

Propiedades

IUPAC Name |

3-(4-ethylphenyl)-1-(2-methylphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-3-14-8-10-15(11-9-14)18-16(19(22)23)12-21(20-18)17-7-5-4-6-13(17)2/h4-12H,3H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVUCMSCGKUEBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-(4-Ethylphenyl)-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid, also known by its CAS number 956624-58-1, is a compound of interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula: C19H18N2O2

- Molecular Weight: 306.36 g/mol

- CAS Number: 956624-58-1

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. In a study examining the structure-activity relationships, it was found that modifications to the phenyl groups can enhance antimicrobial efficacy, with specific substitutions leading to increased potency against resistant strains .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been demonstrated through various in vitro and in vivo studies. It acts as a cyclooxygenase (COX) inhibitor, which is crucial for the reduction of inflammation. The compound's ability to inhibit COX-2 has been linked to its anti-inflammatory effects, making it a candidate for further development in treating inflammatory diseases .

Antitumor Activity

This compound has shown promising results in antitumor assays. Studies have reported that derivatives with similar structures exhibit cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects: The presence of electron-donating or withdrawing groups on the aromatic rings significantly impacts activity. For instance, compounds with halogen substitutions at specific positions show enhanced inhibitory effects .

- Ring Modifications: Variations in the pyrazole ring structure can lead to changes in biological activity, with certain modifications yielding compounds with superior efficacy against targeted diseases .

Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. Results indicated that this compound exhibited notable activity against Gram-positive bacteria, with an inhibition zone comparable to standard antibiotics .

Study 2: Anti-inflammatory Mechanism

In vivo studies using murine models demonstrated that administration of this pyrazole derivative resulted in a significant reduction in paw edema induced by carrageenan. The study highlighted its potential as a therapeutic agent for conditions like rheumatoid arthritis .

Comparación Con Compuestos Similares

Substituted Pyrazole-Carboxylic Acids

The following table compares key structural and functional analogs:

Key Structural and Functional Differences

Halogenated analogs (e.g., 3-chloro-4-ethoxyphenyl in ) exhibit stronger electronic effects, which may enhance antibacterial activity but increase toxicity risks.

Carboxylic Acid vs. Carbaldehyde Derivatives :

- The carboxylic acid moiety in the target compound enables hydrogen bonding with biological targets, unlike carbaldehyde derivatives (e.g., 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde), which primarily act via electrophilic interactions .

Steric Hindrance :

Physicochemical Properties

- Lipophilicity (LogP) : The target compound’s logP is estimated to be higher than PPP (due to ethylphenyl) but lower than APP (due to the polar acetophenyl group) .

- Solubility : The carboxylic acid group enhances aqueous solubility compared to ester or carbaldehyde derivatives (e.g., ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate ).

Q & A

Q. Spectroscopy :

- ¹H/¹³C NMR : Assignments focus on pyrazole ring protons (δ 6.5–8.5 ppm) and substituents (e.g., ethyl/methyl groups at δ 1.2–2.5 ppm) .

- FT-IR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and N-H bending (~3300 cm⁻¹) .

- Mass spectrometry (HRMS) : Confirmation of molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. Chromatography :

- HPLC/GC : Purity assessment using C18 columns (MeCN/H₂O mobile phase) or GC-MS for volatile derivatives .

Basic: How is the purity of the compound validated in academic research?

- Melting point analysis : Sharp melting ranges (e.g., 180–182°C) indicate high crystallinity and purity .

- Elemental analysis : Matching experimental and theoretical C/H/N/O percentages (±0.3% tolerance) .

- X-ray crystallography : Single-crystal diffraction confirms molecular structure and absence of co-crystallized impurities .

Advanced: How is the crystal structure of this compound determined, and what insights does it provide?

Q. Methodology :

- Single-crystal X-ray diffraction : Data collected at 294 K using a Bruker AXS diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structure solved via SHELXS (direct methods) and refined with SHELXL .

- Key parameters :

- Space group: Monoclinic P2/c

- Unit cell dimensions: a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, β = 102.42° .

- R factor: <0.08 for high reliability .

Q. Insights :

- Intermolecular hydrogen bonding (e.g., O-H···N) stabilizes the crystal lattice.

- Dihedral angles between aromatic rings inform steric effects and conformational flexibility .

Advanced: What computational approaches are used to study its electronic and structural properties?

- Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-311G**) predict HOMO-LUMO gaps (~4.5 eV) and electrostatic potential surfaces, correlating with reactivity .

- Molecular docking : Used to evaluate interactions with biological targets (e.g., Keap1 protein) by simulating binding poses and affinity scores .

- TD-DFT : Predicts UV-Vis absorption spectra, aligning with experimental λ_max values (e.g., 280–320 nm) .

Advanced: How is the compound evaluated for pharmacological activity in preclinical studies?

- In vitro assays :

- In vivo models :

Advanced: How are structural analogs designed to improve biological activity or solubility?

- Fragment-based design : Replacement of substituents (e.g., 4-ethylphenyl → 4-trifluoromethylphenyl) to enhance lipophilicity (logP) or binding affinity .

- Prodrug strategies : Esterification of the carboxylic acid group (e.g., ethyl ester) to improve membrane permeability .

- Co-crystallization : Co-formers like piperazine enhance aqueous solubility via salt formation .

Advanced: What challenges arise in resolving contradictory spectral or crystallographic data?

- Dynamic proton exchange : Broad NMR peaks due to tautomerism (e.g., pyrazole NH ↔ carboxylic acid OH) are resolved using low-temperature (e.g., 200 K) or DMSO-d₆ .

- Disorder in crystal structures : Refinement with SHELXL using restraints (e.g., SIMU/DELU) to model overlapping electron densities .

- Isomeric ambiguity : LC-MS/MS fragmentation distinguishes positional isomers (e.g., 2-methylphenyl vs. 3-methylphenyl) .

Advanced: How is the compound’s stability assessed under varying experimental conditions?

- Thermogravimetric analysis (TGA) : Decomposition onset temperatures (>200°C) indicate thermal stability .

- pH stability studies : Incubation in buffers (pH 1–13) followed by HPLC to monitor degradation products .

- Photostability : Exposure to UV light (254 nm) for 48 hours, assessing % remaining via UV-Vis .

Advanced: What strategies are employed to scale up synthesis without compromising yield or purity?

- Flow chemistry : Continuous reactors reduce reaction times (e.g., from 12 h to 2 h) and improve reproducibility .

- Green chemistry : Solvent substitution (e.g., EtOH instead of DMF) and catalyst recycling (e.g., Cs₂CO₃ recovery) .

- Process analytical technology (PAT) : In-line FT-IR monitors reaction progression, minimizing byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.